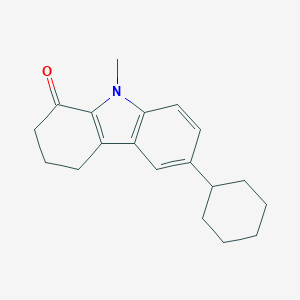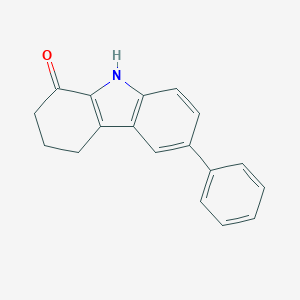![molecular formula C23H17N3O2S B421404 16-methoxy-7-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one](/img/structure/B421404.png)
16-methoxy-7-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methoxy-3-phenyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound is notable for its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 9-methoxy-3-phenyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents such as ethanol and catalysts like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the structure, often using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-methoxy-3-phenyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 9-methoxy-3-phenyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects. Detailed studies using techniques like molecular docking and biochemical assays are often employed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 9-methoxy-3-phenyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one stands out due to its unique combination of fused rings and functional groups. Similar compounds include:
Thiazole derivatives: Known for their medicinal properties, including antibacterial and antifungal activities.
Pyrimidine derivatives: Widely studied for their roles in DNA and RNA synthesis and as therapeutic agents.
Indole derivatives: Important in the synthesis of natural products and pharmaceuticals.
The uniqueness of 9-methoxy-3-phenyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H17N3O2S |
|---|---|
Molekulargewicht |
399.5g/mol |
IUPAC-Name |
16-methoxy-7-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one |
InChI |
InChI=1S/C23H17N3O2S/c1-28-14-7-8-18-16(11-14)15-9-10-26-21(20(15)24-18)25-22-19(23(26)27)17(12-29-22)13-5-3-2-4-6-13/h2-8,11-12,24H,9-10H2,1H3 |
InChI-Schlüssel |
IEXLJSIZAANYJO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3=NC5=C(C4=O)C(=CS5)C6=CC=CC=C6 |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3=NC5=C(C4=O)C(=CS5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)
![ethyl 2-methyl-1-(4-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421323.png)


![9-[2-(Dibenzylamino)ethyl]-6-nitro-3,4-dihydrocarbazol-1(2H)-one](/img/structure/B421328.png)
![(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetonitrile](/img/structure/B421330.png)

![1,2-Cyclohexanedione 1-{[4-(benzyloxy)phenyl]hydrazone}](/img/structure/B421334.png)
![3-(1-azepanylacetyl)-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421335.png)



![ethyl 5-[(E)-(butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421346.png)
![Ethyl 6-bromo-7-ethoxy-2-[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B421347.png)
